Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorobenzamido group: This step often involves the use of chlorobenzoyl chloride and an amine to form the amide bond.
Addition of the carbamoyl group: This can be done using a carbamoyl chloride derivative.
Final esterification: The carboxylate group is introduced through an esterification reaction with ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.
Industrial Chemistry: It is used as a building block in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, the chlorobenzamido group may interact with enzyme active sites, while the thiophene ring can enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar compounds to ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with varying substituents. Some examples are:
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a fluorobenzamido group instead of a chlorobenzamido group, which may alter its chemical properties and biological activity.
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H20Cl2N2O4S |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-16-9-8-12(2)17(25)11-16)32-22(18)27-20(28)14-6-5-7-15(24)10-14/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
OMHCUQLYKRFYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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